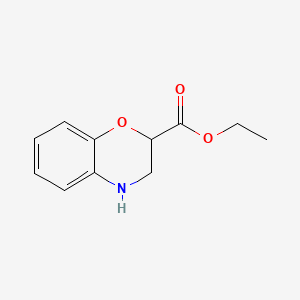

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 1.30 ppm (t, 3H, J = 7.1 Hz, CH₃ of ethyl group)

- δ 4.20 ppm (q, 2H, J = 7.1 Hz, OCH₂CH₃)

- δ 3.80–4.10 ppm (m, 2H, oxazine ring CH₂)

- δ 6.70–7.20 ppm (m, 4H, aromatic protons)

¹³C NMR (100 MHz, CDCl₃):

- δ 14.1 ppm (CH₃ of ethyl group)

- δ 61.5 ppm (OCH₂CH₃)

- δ 170.2 ppm (C=O ester)

- δ 115–145 ppm (aromatic carbons)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (ethyl) | 1.30 | Triplet | Ethyl group methyl |

| OCH₂CH₃ | 4.20 | Quartet | Ethyl group methylene |

| Oxazine CH₂ | 3.80–4.10 | Multiplet | Methylene in oxazine ring |

| Aromatic H | 6.70–7.20 | Multiplet | Benzene ring protons |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr, cm⁻¹) reveals key functional groups:

- 1740 cm⁻¹ : Strong stretch from the ester carbonyl (C=O).

- 1245 cm⁻¹ and 1100 cm⁻¹ : Asymmetric and symmetric C–O–C stretches of the oxazine ring.

- 2920 cm⁻¹ and 2850 cm⁻¹ : Aliphatic C–H stretches from the ethyl group.

The absence of N–H stretches (~3300 cm⁻¹) confirms the absence of free amine groups, consistent with the fully cyclized structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows:

Fragmentation pathways align with McLafferty rearrangements and α-cleavage at the ester group (Fig. 2).

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) data (CCDC 1040914) confirm the monoclinic crystal system (P2₁ space group). Key crystallographic parameters:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 8.42 Å |

| b = 6.31 Å | |

| c = 12.57 Å | |

| β Angle | 98.7° |

| Volume | 642.7 ų |

The crystal packing is stabilized by C–H···O hydrogen bonds (2.52 Å) and π–π interactions (3.66 Å) between adjacent benzene rings. The ethyl ester group adopts a trans configuration relative to the oxazine ring, minimizing steric clashes.

Propriétés

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYXHLIMQKWPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944898 | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22244-22-0 | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

- The principal method involves the nucleophilic substitution reaction between racemic ethyl 2,3-dibromopropionate and 2-aminophenol.

- The reaction is typically conducted in refluxed acetone with potassium carbonate (K2CO3) as the base.

- The expected mechanism is a double SN2 substitution where the nucleophilic amine and phenol groups attack the dibromopropionate to form the benzoxazine ring.

Challenges and Racemization

- Attempts to perform an enantioselective synthesis via this route face significant racemization issues.

- The racemization arises from the dehydrobromination of ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate, which compromises the enantiopurity of the product.

- Experimental studies show a racemization rate of approximately 34-46% even under optimized conditions.

- Racemization occurs more rapidly at the initial stages of the reaction but slows as the double SN2 process proceeds.

Optimization Studies

- Variation of reaction parameters such as time, temperature, solvent, and base type has been explored.

- Despite these efforts, the racemization rate remains difficult to reduce significantly.

- The enantioselective synthesis yields enantiomeric excess (ee) values only around 55-66%, indicating moderate stereoselectivity.

Table 1: Influence of Reaction Conditions on Racemization Rate and Enantiomeric Excess

| Parameter | Condition | Racemization Rate (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Base | K2CO3 (standard) | 34-46 | 55-66 |

| Solvent | Acetone (reflux) | - | - |

| Temperature | Reflux (~56 °C) | - | - |

| Reaction Time | Varied (1-24 hours) | Minimal effect | Minimal effect |

| Alternative Bases | Triethylamine, NaH, K tert-butoxide | Similar racemization | Similar ee |

Note: The racemization rate is difficult to reduce below the indicated range despite changes in conditions.

Preparative High-Performance Liquid Chromatography (HPLC) Enantioseparation

Rationale

- Due to the inherent racemization challenges in direct enantioselective synthesis, preparative HPLC enantioseparation has been employed as a rescue strategy.

- This method separates the racemic mixture into pure (R)- and (S)-enantiomers with high enantiopurity (ee > 99.5%).

Methodology

- Analytical HPLC is first used to determine optimal conditions for enantioseparation.

- Preparative HPLC on a multigram scale then isolates the enantiomers.

- The separated enantiomers are characterized by optical rotation, electronic circular dichroism (ECD), and UV spectroscopy to confirm purity and stereochemistry.

Advantages

- Circumvents the racemization problem inherent in the synthetic step.

- Provides access to enantiopure compounds essential for drug development.

Alternative Synthetic Approaches from Patent Literature

General Synthetic Conditions

- The reaction can be performed in various inert organic solvents such as methanol, ethanol, isopropanol, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), methylene chloride, chloroform, benzene, toluene, or xylene.

- The reaction temperature is flexible, ranging from cooling conditions (~ -60 °C) to room temperature or heating, depending on reactants.

- Bases used include trimethylamine, triethylamine, sodium hydride, potassium hydride, potassium tert-butoxide, or potassium carbonate.

- Copper catalysts (e.g., copper iodide) may also be employed in some variants.

Multi-step Synthesis Involving N-Alkylation and Reduction

- Some methods involve N-alkylation or N-acylation of 3-oxobenzoxazine derivatives with halides or sulfonates, followed by reduction using borane-tetrahydrofuran complex.

- Oxidation steps (e.g., Swern or Jones oxidation) may be included to convert alcohol intermediates to carbonyl compounds.

- Cyclization steps to form the benzoxazine ring can be performed under similar conditions to N-alkylation, often using acid halides and alkali metal alcoholates.

Extraction and Purification

- The reaction mixtures are typically quenched by pouring into excess water or ice water.

- Organic extraction is performed with solvents like methylene chloride, chloroform, benzene, diethyl ether, or ethyl acetate.

- Drying and evaporation yield the crude product, which can be purified by standard techniques.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Base/Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| Double SN2 from dibromopropionate | Racemic ethyl 2,3-dibromopropionate, 2-aminophenol | Acetone (reflux) | K2CO3 | Reflux (~56 °C) | Racemization problem; moderate ee |

| Preparative HPLC Enantioseparation | Racemic product mixture | HPLC solvents (chiral phases) | N/A | Ambient | High enantiopurity (>99.5% ee) |

| N-Alkylation/Reduction sequence | 3-oxobenzoxazine derivative, halides | DMF, DMSO, THF, or others | Triethylamine, borane-THF | Variable (-60 °C to reflux) | Multi-step; includes oxidation/reduction |

| Cyclization from amino acid derivatives | Halobutyrylamino or halovalerylamino compounds | Organic solvents (various) | Potassium tert-butoxide | Room temperature to reflux | Ring closure step in synthesis |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to enhance the efficacy of drugs targeting neurological disorders.

Case Study: Synthesis of Therapeutic Agents

A study demonstrated that this compound is integral to developing new therapeutic drugs aimed at treating conditions like Alzheimer's disease. Researchers have utilized it to create analogs that show improved activity against specific biological targets associated with neurodegeneration .

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals. Its effectiveness in pest control while minimizing environmental impact makes it suitable for sustainable agricultural practices.

Table: Comparison of Agrochemical Efficacy

| Compound | Pest Control Efficacy | Environmental Impact |

|---|---|---|

| Ethyl 3,4-dihydro-2H-benzoxazine | High | Low |

| Traditional Pesticides | Moderate | High |

Material Science

This compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its application in creating durable materials is particularly beneficial for construction and packaging industries.

Case Study: Polymer Enhancement

Research has shown that adding this compound to polymer matrices significantly improves their tensile strength and thermal resistance. This enhancement allows for the development of materials that can withstand harsh environmental conditions .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its antioxidant properties. It is used in skincare formulations to enhance product stability and provide protective benefits against oxidative stress.

Table: Cosmetic Formulation Benefits

| Benefit | Description |

|---|---|

| Antioxidant Properties | Protects skin from free radicals |

| Stability Improvement | Enhances shelf life of products |

Research and Development

The compound plays a significant role in academic and industrial laboratories as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its versatility allows researchers to explore innovative chemical pathways.

Example: Enantioseparation Techniques

Recent studies have focused on employing multigram-scale HPLC techniques to achieve enantioseparation of racemic mixtures of this compound. These advancements are crucial for optimizing the synthesis of specific enantiomers for therapeutic applications .

Mécanisme D'action

The mechanism by which ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives vary in substituents at positions 4, 6, 7, and 8, which critically influence reactivity and pharmacological activity. Below is a comparative analysis of key analogues:

Reactivity and Regioselectivity

Formylation Reactions :

- Vilsmeier-Haack Method : Exclusively yields 7-formyl derivatives (e.g., ethyl 7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) due to preferential electrophilic attack at the electron-rich C7 position .

- Rieche’s Method : Produces mixtures of 6- and 8-formylated products (e.g., 6-formyl predominates in ethyl 4-benzyl derivatives), attributed to Lewis acid (AlCl₃) complexation with the oxazine nitrogen, directing formylation to C6 .

Halogenation and Functionalization :

Spectroscopic and Analytical Comparisons

- IR Spectroscopy :

- The carbonyl stretch (ν(CO)) varies with substituent electronic effects:

- 1743 cm⁻¹ for ethyl 4-benzyl-6-bromo derivatives (electron-withdrawing Br) .

- 1756 cm⁻¹ for ethyl 4-acetyl-6-methyl derivatives (electron-donating CH₃) .

- NMR Data :

Pharmacological Implications

- Halogenated Derivatives : Bromo and chloro analogues (e.g., 6c , 7b ) exhibit enhanced metabolic stability, making them candidates for long-acting therapeutics .

- Formylated Derivatives : 6-Formyl compounds show higher binding affinity to glycoprotein receptors than 8-formyl isomers, highlighting the importance of regioselectivity in drug design .

Activité Biologique

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoxazine core that is known for its diverse biological activities. The structure includes an ethyl ester group, which enhances its solubility and bioavailability.

Synthesis and Enantioselectivity

The compound is typically synthesized from racemic ethyl 2,3-dibromopropionate and 2-aminophenol using potassium carbonate in refluxed acetone. However, a notable challenge in its synthesis is the racemization of the enantiomers during the reaction process. Recent studies have employed high-performance liquid chromatography (HPLC) for enantioseparation to obtain enantiopure forms of the compound, with enantiomeric excess (ee) values reported between 55% and 66% for the (R)-enantiomer .

Anticancer Properties

Recent research has highlighted the anticancer potential of related benzoxazine derivatives. For instance, compounds derived from 3,4-dihydro-2H-1,4-benzoxazines have been evaluated for their ability to inhibit angiogenesis, a critical process in tumor growth. One study reported that a derivative exhibited an IC50 value between 7.84–16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231, indicating promising anticancer activity .

Cardiovascular Protection

Benzoxazine derivatives have also been investigated for their cardioprotective effects. The presence of a nitrogen atom in the benzoxazine structure allows it to mimic β-turns in proteins, which may play a role in various biological recognition processes relevant to cardiovascular health .

Antimicrobial Activity

The compound has shown potential antimicrobial properties as well. Research indicates that certain benzoxazine derivatives can exhibit antibacterial effects, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What established synthetic routes are available for ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Critical parameters include inert atmospheres (e.g., nitrogen), controlled temperatures (60–80°C), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 143–152.5°C for analogous derivatives) with literature data .

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and ring saturation .

- HPLC : Quantify purity (>95%) when commercial sources lack analytical data .

Q. What safety protocols should be followed when handling ethyl benzoxazine derivatives in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., halophenols) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for benzoxazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro, methyl groups) and assess bioactivity trends using standardized assays (e.g., enzyme inhibition) .

- Meta-Analysis : Cross-reference pharmacological data from peer-reviewed studies (e.g., antidepressant vs. antimicrobial activity) to identify confounding variables like assay conditions .

Q. What strategies optimize reaction yields for Cu-catalyzed cyclization steps in benzoxazine synthesis?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands (e.g., phenanthroline) to enhance turnover .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Kinetic Monitoring : Employ TLC or in-situ IR to track cyclization progress and adjust reaction times .

Q. How can computational modeling aid in predicting the reactivity of substituted benzoxazine derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening/cyclization steps to identify steric/electronic effects of substituents .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using crystallographic data from analogs .

Q. What experimental approaches validate the stability of ethyl benzoxazine-2-carboxylate under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light; monitor decomposition via HPLC .

- Long-Term Stability : Store in amber vials under argon at –20°C and reassess purity biweekly .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting points of benzoxazine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.